Cholesteryl chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEPTKZEXBPDLF-JDTILAPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880724 | |

| Record name | 3-Cholesteryl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-08-3 | |

| Record name | Cholesteryl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cholesteryl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-β-yl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of cholesteryl chloroformate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl chloroformate is a key chemical intermediate derived from cholesterol. Its significance lies in the reactive chloroformate group attached to the cholesterol backbone, which allows for the facile introduction of the lipophilic cholesteryl moiety onto a wide range of molecules. This property makes it an invaluable reagent in the synthesis of novel biomaterials, drug delivery systems, and liquid crystals. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, intended for professionals in research and development.

Chemical Structure and Identification

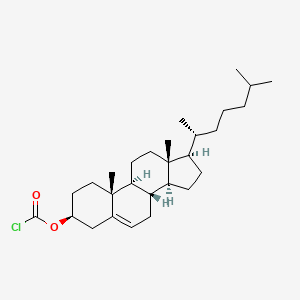

This compound is characterized by a chloroformate functional group (-OC(O)Cl) ester-linked to the 3-beta hydroxyl group of the cholesterol steroid nucleus.

| Identifier | Value |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate[1][2] |

| CAS Number | 7144-08-3[3][4][5] |

| Molecular Formula | C₂₈H₄₅ClO₂[3][4][6] |

| Molecular Weight | 449.11 g/mol [3][4][6] |

| SMILES String | CC(C)CCC--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3CC=C4C--INVALID-LINK--OC(Cl)=O[3][7] |

| InChI Key | QNEPTKZEXBPDLF-JDTILAPWSA-N[3][7] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[4][7] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[7][8]

| Property | Value |

| Melting Point | 115-117 °C[3][4] |

| Optical Activity | [α]²⁷/D −28° (c = 2 in chloroform)[3][6] |

| Solubility | Soluble in chloroform, dichloromethane, acetone, toluene, and benzene.[5][7] Slightly soluble in methanol (B129727) and ethanol.[5] Limited solubility in water.[7] |

| Appearance | White to off-white crystalline powder[4][7] |

Spectral Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

| Technique | Key Observations |

| ¹H NMR | Characteristic signals include a singlet at approximately 5.36 ppm for the alkenyl proton (C6-H) and a multiplet around 4.48 ppm corresponding to the oxycyclohexyl proton (C3-H) adjacent to the chloroformate group.[3][7] |

| ¹³C NMR | The carbonyl carbon of the chloroformate group is a key resonance. In carbamate (B1207046) derivatives, this peak typically appears in the downfield region of the spectrum.[3][9] |

| FT-IR | The spectrum shows characteristic peaks for the acyl chloride (C=O stretch) around 1766 cm⁻¹.[1] |

| Mass Spectrometry | Used to confirm the molecular weight and successful conjugation in derivatization reactions.[3] |

Synthesis and Reactivity

The most common method for synthesizing this compound is the reaction of cholesterol with phosgene.[3] This chloroformylation reaction converts the hydroxyl group of cholesterol into a highly reactive chloroformate group.

The chloroformate group is highly susceptible to nucleophilic attack, making it a versatile reagent for organic synthesis.[3] It readily reacts with nucleophiles such as alcohols and amines to form stable carbonate esters and carbamates, respectively.[3][10]

Experimental Protocols

Synthesis of Cholesteryl Carbamate Derivatives

This protocol is adapted from a general procedure for the synthesis of novel cholesteryl carbamate derivatives.[9]

Materials:

-

This compound

-

Amine (e.g., urea, aniline, piperidine)

-

Triethylamine

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), dry

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine in dry DCM.

-

Cool the mixture to 0°C and add 1.2 equivalents of triethylamine.

-

Separately, prepare a solution of one equivalent of this compound in dry DCM.

-

Add the this compound solution dropwise to the amine solution over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Add 0.1 equivalents of DMAP as a catalyst.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in materials science and drug delivery.

-

Drug Delivery: It is used to prepare hydrophobized chitosan (B1678972) oligosaccharides, which can act as efficient gene carriers.[5][] The cholesteryl moiety enhances cellular uptake and can be used to attach drugs or targeting ligands to polymers.

-

Polymer Chemistry: this compound can act as an initiator in the polymerization of monomers like methyl methacrylate.[5][] It is also used in post-polymerization modification to create cholesterol-end-capped polymers.[3]

-

Bioconjugation: The reactivity of this compound with amino groups on proteins and peptides allows for the formation of stable carbamate linkages, which is useful in preparing immunoconjugates and other functionalized biomolecules.[]

-

Liquid Crystals: As a derivative of cholesterol, it is a precursor for the synthesis of liquid crystals used in displays and other electronic devices.[]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[7][8]

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the cited literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound | 7144-08-3 | Benchchem [benchchem.com]

- 4. This compound(7144-08-3) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(7144-08-3) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]

- 9. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Chloroformate - Wikipedia [en.wikipedia.org]

Cholesteryl chloroformate synthesis from cholesterol and phosgene.

An In-depth Technical Guide to the Synthesis of Cholesteryl Chloroformate from Cholesterol and Phosgene (B1210022)

Introduction

This compound is a crucial chemical intermediate widely utilized in organic and medicinal chemistry.[] Its primary role is as a derivatizing agent, enabling the introduction of the lipophilic cholesteryl moiety onto various molecules. This modification is particularly valuable in drug delivery systems, where it can enhance the bioavailability and efficacy of therapeutic agents by facilitating the creation of liposomes and other nanocarriers.[][2] Furthermore, this compound serves as a precursor for the synthesis of liquid crystals and has applications in bioconjugation, where it reacts with amino groups on proteins and peptides to form stable carbamate (B1207046) linkages.[] The most direct and common method for its synthesis involves the reaction of cholesterol with phosgene.[3] This guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and relevant data for researchers and professionals in drug development.

Reaction Mechanism and Pathway

The synthesis of this compound from cholesterol and phosgene is a chloroformylation reaction.[3] In this process, the hydroxyl group of cholesterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the displacement of a chloride ion, resulting in the formation of the this compound product and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent to facilitate the interaction of the reactants.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are generalized from common laboratory practices for the synthesis of this compound.

Materials and Equipment

-

Reactants: Cholesterol, Phosgene (or a phosgene equivalent like triphosgene)

-

Solvent: Anhydrous solvent such as benzene (B151609), chloroform (B151607), or dichloromethane[3][4]

-

Catalyst (optional): A base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to scavenge the HCl byproduct[3][5]

-

Apparatus: A three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, and a system for working under an inert atmosphere (e.g., nitrogen or argon).

Synthesis Procedure

-

Reaction Setup: A solution of cholesterol in an appropriate anhydrous solvent is prepared in a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, all under an inert atmosphere.

-

Addition of Phosgene: A solution of phosgene in the same solvent is added dropwise to the cholesterol solution at a controlled temperature, typically at room temperature.[3]

-

Reaction Monitoring: The reaction mixture is stirred for a specified period, often ranging from several hours to 24 hours.[3][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water to remove any unreacted phosgene and HCl. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent like acetone (B3395972) or by column chromatography on silica (B1680970) gel to yield pure this compound.[3][6]

Caption: A typical experimental workflow for this compound synthesis.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |

| Phosgene | COCl₂ | 98.92 | -118 |

| This compound | C₂₈H₄₅ClO₂ | 449.1 | 115-117[2][3] |

Typical Reaction Conditions and Yields

| Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |

| Benzene | None | Room Temperature | Not Specified | Not Specified[3] |

| Chloroform/Dichloromethane | DMAP | Room Temperature | 24 hours | Not Specified[3] |

| Acetone | None | Reflux | 2 hours | 100% (crude)[6] |

| Ether | Aqueous Amine (for carbamate) | Not Specified | 1 hour | Quantitative (for carbamate)[6] |

Note: Yields can vary significantly based on the specific conditions and purification methods employed.

Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR | ~5.36 ppm (singlet, alkenyl proton at C6)[3] |

| ¹³C NMR | Characteristic peaks corresponding to the cholesterol backbone and the chloroformate carbonyl group. |

| IR | Strong absorption band for the C=O stretch of the chloroformate group. |

| Mass Spec | Molecular ion peak corresponding to the mass of this compound. |

Safety Considerations

Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene or its precursors like triphosgene (B27547) must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to have an emergency plan in place for accidental exposure. Solvents such as benzene and chloroform are also hazardous and should be handled with care.

Conclusion

The synthesis of this compound from cholesterol and phosgene is a well-established and efficient method for producing this versatile chemical intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism and can be performed under relatively mild conditions. Careful control of the reaction parameters and adherence to strict safety protocols are essential for a successful and safe synthesis. The resulting high-purity this compound is a valuable building block for the development of advanced drug delivery systems and other specialized chemical applications.

References

- 2. This compound | 7144-08-3 [chemicalbook.com]

- 3. This compound | 7144-08-3 | Benchchem [benchchem.com]

- 4. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Cholesteryl Chloroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and application-oriented properties of cholesteryl chloroformate, a key reagent in the synthesis of advanced biomaterials and liquid crystals. This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound, including its fundamental properties, synthesis, reactivity, and significant applications in drug delivery and materials science.

Core Physical and Chemical Properties

This compound is a cholesterol derivative characterized by the presence of a highly reactive chloroformate group. This functional group makes it a versatile building block for the synthesis of a wide array of cholesteryl esters and carbamates. Its inherent biocompatibility, owing to the cholesterol backbone, makes its derivatives of particular interest in biomedical applications.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is known to exhibit liquid crystalline properties, a characteristic that is often imparted to its derivatives.[1] Key physical data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₈H₄₅ClO₂ | [2] |

| Molecular Weight | 449.11 g/mol | [2] |

| Melting Point | 115-117 °C | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Optical Activity | [α]²⁷/D −28° (c = 2 in chloroform) | [1] |

Chemical Properties

The chemical behavior of this compound is dominated by the electrophilic nature of the chloroformate group, making it susceptible to nucleophilic attack. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] It is incompatible with strong bases and oxidizing agents.

| Property | Description | References |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane. | [1] |

| Stability | Moisture sensitive; hydrolyzes in the presence of water. Incompatible with strong bases and oxidizing agents. | [1] |

| Reactivity | The chloroformate group is a good leaving group, facilitating reactions with nucleophiles like amines and alcohols to form stable carbamate (B1207046) and carbonate linkages, respectively. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of functional derivatives are crucial for reproducible research.

Synthesis of this compound from Cholesterol

This protocol describes the synthesis of this compound from cholesterol using triphosgene (B27547) as a safer alternative to phosgene (B1210022) gas.

Materials:

-

Cholesterol

-

Triphosgene

-

Pyridine (B92270) (anhydrous)

-

Benzene (anhydrous)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cholesterol in anhydrous benzene.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous benzene.

-

Slowly add the triphosgene solution to the cholesterol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride precipitate.

-

Wash the filtrate with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to yield white crystals of this compound.

-

Characterize the final product by melting point determination, FTIR, and NMR spectroscopy.

Synthesis of a Cholesteryl Carbamate Derivative

This protocol details the reaction of this compound with an amine to form a stable carbamate linkage, a common strategy for creating cholesterol-based biomaterials.[3]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst/base[3]

-

Dichloromethane (DCM, anhydrous)

-

Anhydrous sodium sulfate

-

Methanol/Chloroform mixture for chromatography

Procedure:

-

Dissolve the amine and triethylamine (or DMAP) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[3]

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the this compound solution dropwise to the amine solution at room temperature with constant stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The use of DMAP can significantly reduce the reaction time.[3]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a methanol/chloroform gradient as the eluent.[3]

-

Characterize the purified cholesteryl carbamate derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Preparation of Folate-PEG-Cholesterol Conjugate for Targeted Nanoparticles

This protocol outlines a two-step synthesis for a folate-PEG-cholesterol conjugate, a key component in targeted drug delivery systems, starting from this compound.[4]

Step 1: Synthesis of Folate-PEG-Amine

-

Dissolve folic acid, N-hydroxysuccinimide (NHS), and N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Stir the mixture for several hours at room temperature to activate the carboxylic acid group of folic acid.

-

Add a solution of bis-amine-terminated polyethylene (B3416737) glycol (H₂N-PEG-NH₂) in DMSO to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Purify the folate-PEG-amine conjugate by dialysis against water to remove unreacted starting materials and byproducts.

Step 2: Conjugation of Folate-PEG-Amine with this compound

-

Dissolve the purified folate-PEG-amine and a base such as triethylamine in anhydrous chloroform.[4]

-

Add a solution of this compound in anhydrous chloroform dropwise to the reaction mixture.[4]

-

Stir the reaction overnight at room temperature.[4]

-

Monitor the disappearance of the free amino group using a ninhydrin (B49086) test.[4]

-

Once the reaction is complete, wash the product with ether to remove any unreacted this compound.[4]

-

Dry the final folate-PEG-cholesterol conjugate under vacuum.[4]

-

Characterize the conjugate using ¹H-NMR.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Synthesis workflow for cholesteryl carbamate derivatives.

Caption: Logical flow for drug delivery application.

References

- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]

- 2. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

Cholesteryl Chloroformate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of cholesteryl chloroformate, a key reagent in the synthesis of novel biomaterials and drug delivery systems. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental protocols for its use, and its application in creating advanced therapeutic carriers.

Core Molecular Data

This compound is a cholesterol derivative activated with a chloroformate group, rendering it highly reactive towards nucleophiles such as amines and alcohols. This reactivity is the foundation of its utility in bioconjugation and polymer modification.

| Property | Value | References |

| Molecular Formula | C28H45ClO2 | [1][2][3][4][5] |

| Molecular Weight | 449.1 g/mol | [1][2][3][5] |

| CAS Number | 7144-08-3 | [1][2][3][4] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 115-117 °C | [6][7] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and dichloromethane; limited solubility in water. | [4] |

Experimental Protocols

The primary application of this compound is in the synthesis of cholesterol-containing molecules, such as cholesteryl carbamates and hydrophobized polymers. These derivatives are instrumental in the development of drug and gene delivery vehicles.

Synthesis of Cholesteryl Carbamate (B1207046) Derivatives

This protocol outlines a general procedure for the synthesis of cholesteryl carbamates through the reaction of this compound with various amines.[1][6][7]

Materials:

-

This compound

-

Amine of interest

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270) as a base[1][5]

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst to reduce reaction time)[1][6][7]

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0°C.[1]

-

In a separate flask, prepare a solution of this compound (1 equivalent) in anhydrous DCM.

-

Slowly add the this compound solution to the amine solution over a period of 1 hour at 0°C with continuous stirring.[1]

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure cholesteryl carbamate derivative.

Preparation of Hydrophobized Chitosan (B1678972) Oligosaccharide

This protocol describes the chemical modification of chitosan oligosaccharides (COS) with this compound to create a polymeric amphiphile for gene delivery applications.[8][]

Materials:

-

Chitosan oligosaccharide (COS)

-

This compound

-

Anhydrous formamide

-

Pyridine

Procedure:

-

Dissolve the chitosan oligosaccharide in anhydrous formamide.

-

Add a predetermined amount of this compound dissolved in pyridine to the chitosan solution. The degree of substitution can be controlled by the molar ratio of this compound to the repeating units of COS.

-

Allow the reaction to proceed under stirring for a specified duration at room temperature to form the hydrophobized chitosan oligosaccharide (COS-C).

-

Precipitate the resulting polymer by adding the reaction mixture to an excess of a non-solvent like acetone (B3395972) or ethanol.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product extensively to remove unreacted reagents and byproducts.

-

Lyophilize the purified product to obtain the final hydrophobized chitosan oligosaccharide.

Logical Workflow: Synthesis and Application of Cholesteryl Carbamate-Modified Nanocarriers

The following diagram illustrates the logical workflow from the synthesis of a cholesteryl carbamate derivative to its application in the formulation of a nanocarrier for drug delivery.

Caption: Workflow for the synthesis and application of cholesteryl carbamate nanocarriers.

Experimental Workflow: Synthesis of Cholesteryl-Functionalized Polymers for Gene Delivery

This diagram details the experimental workflow for the synthesis of a cholesteryl-end-capped polymer and its subsequent use in forming polyplexes for gene delivery.

Caption: Experimental workflow for gene delivery using cholesteryl-functionalized polymers.

References

- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 7144-08-3 | Benchchem [benchchem.com]

- 3. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 7144-08-03 | BroadPharm [broadpharm.com]

Navigating the Versatile Reactivity of the Chloroformate Group: A Technical Guide for Researchers

A comprehensive exploration of the chloroformate functional group, offering drug development professionals, researchers, and scientists a detailed understanding of its reactivity, reaction mechanisms, and synthetic applications. This guide provides in-depth experimental protocols and quantitative data to empower the strategic application of chloroformates in modern organic synthesis.

Core Principles of Chloroformate Reactivity

The chloroformate group, characterized by the formula ROC(O)Cl, is a highly versatile functional group in organic chemistry, formally representing an ester of the unstable chloroformic acid.[1] Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This inherent reactivity makes chloroformates valuable reagents for the introduction of alkoxycarbonyl or aryloxycarbonyl moieties onto a variety of nucleophiles.

The reactivity of chloroformates is often compared to that of acyl chlorides, though generally, they are slightly less reactive due to the resonance donation from the adjacent oxygen atom.[2] This nuanced reactivity allows for a greater degree of control in synthetic transformations. The stability and reactivity of a chloroformate are significantly influenced by the nature of the "R" group. Electron-withdrawing groups on R enhance the electrophilicity of the carbonyl carbon, increasing reactivity, while electron-donating groups have the opposite effect. The thermal stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3]

Key Reactions and Mechanistic Insights

Chloroformates readily undergo nucleophilic acyl substitution with a wide array of nucleophiles. The most synthetically important reactions involve amines and alcohols, leading to the formation of carbamates and carbonates, respectively.

Carbamate (B1207046) Formation

The reaction of a chloroformate with a primary or secondary amine is a robust and widely employed method for the synthesis of carbamates. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and for the installation of protecting groups in peptide synthesis.[4]

The reaction typically proceeds via a stepwise addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the carbamate. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5] Kinetic studies have shown that for the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution, the formation of the zwitterionic tetrahedral intermediate is the rate-determining step.[3]

dot

Carbonate Formation

In a similar fashion, chloroformates react with alcohols and phenols to produce carbonate esters. This reaction is a cornerstone for the synthesis of various organic carbonates, which find applications as solvents, electrolytes in lithium-ion batteries, and monomers for polycarbonates. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to act as a scavenger for the generated HCl.[5] The mechanism mirrors that of carbamate formation, involving a nucleophilic attack by the alcohol on the carbonyl carbon, followed by the elimination of the chloride ion from the tetrahedral intermediate.

dot

Solvolysis

The solvolysis of chloroformates, a reaction with the solvent acting as the nucleophile, has been extensively studied to understand their reactivity and reaction mechanisms. The extended Grunwald-Winstein equation is often employed to dissect the contributions of solvent nucleophilicity and ionizing power to the overall reaction rate.[2] These studies have revealed that chloroformate solvolysis can proceed through competing pathways: a bimolecular addition-elimination mechanism, favored in more nucleophilic solvents, and a unimolecular ionization (SN1) mechanism, which becomes more significant in highly ionizing, less nucleophilic solvents.[2][6]

Quantitative Reactivity Data

A comparative understanding of the reactivity of different chloroformates is crucial for reagent selection and reaction optimization. The following tables summarize key physical properties and kinetic data for a selection of common chloroformates.

Table 1: Physical Properties of Common Chloroformates

| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 71-72 | 1.223 |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 94-95 | 1.135 |

| Phenyl Chloroformate | C₆H₅O(CO)Cl | 156.57 | 188-190 | 1.246 |

| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (20 mmHg) | 1.195 |

Data sourced from various chemical suppliers and literature.

Table 2: Comparative Solvolysis Rate Constants of Chloroformates at 25 °C

| Chloroformate | Solvent | Rate Constant (k x 10⁻⁵ s⁻¹) |

| Phenyl Chloroformate | 100% Ethanol | 260 |

| Phenyl Chloroformate | 90% Ethanol | 503 |

| Phenyl Chloroformate | 80% Ethanol | 658 |

| Phenyl Chloroformate | 100% Methanol | 1290 |

| Benzyl Chloroformate | 100% Ethanol | 5.16 |

| Benzyl Chloroformate | 90% Ethanol | 17.7 |

| Benzyl Chloroformate | 80% Ethanol | 25.6 |

| Benzyl Chloroformate | 100% Methanol | 38.4 |

| Allyl Chloroformate | 100% Ethanol | 11.1 |

| Allyl Chloroformate | 90% Ethanol | 14.7 |

| Allyl Chloroformate | 80% Ethanol | 18.2 |

| Allyl Chloroformate | 100% Methanol | 28.4 |

| Vinyl Chloroformate | 100% Ethanol | 742 |

| Vinyl Chloroformate | 90% Ethanol | 1252 |

| Vinyl Chloroformate | 100% Methanol | 2331 |

Data compiled from kinetic studies on chloroformate solvolysis.[2][7][8]

Table 3: Second-Order Rate Coefficients (kN) for the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution at 25.0 °C

| Amine | pKa | Phenyl Chloroformate (kN, M⁻¹s⁻¹) | 4-Nitrophenyl Chloroformate (kN, M⁻¹s⁻¹) |

| Piperidine | 11.12 | 1.26 x 10⁵ | 2.51 x 10⁵ |

| Pyrrolidine | 11.27 | 1.58 x 10⁵ | 3.16 x 10⁵ |

| Morpholine | 8.33 | 1.00 x 10⁴ | 2.00 x 10⁴ |

Data from a kinetic investigation of the aminolysis of phenyl and 4-nitrophenyl chloroformates.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of carbamates and carbonates using chloroformates.

General Procedure for Carbamate Synthesis

This protocol outlines a standard procedure for the N-alkoxycarbonylation of an amine using a chloroformate.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. benchchem.com [benchchem.com]

- 6. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis | MDPI [mdpi.com]

- 7. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Navigating the Solubility of Cholesteryl Chloroformate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of cholesteryl chloroformate in various organic solvents, offering critical data and methodologies for researchers, scientists, and professionals in drug development. Understanding the solubility of this key intermediate is paramount for its effective use in synthesis, purification, and formulation.

Core Physical Properties

A foundational understanding of the physical characteristics of this compound is essential before delving into its solubility. These properties influence its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₅ClO₂ | [1] |

| Molecular Weight | 449.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 115-117 °C | [2][3] |

| Optical Rotation | [α]²⁷/D -28° (c=2 in chloroform) |

Solubility Profile in Organic Solvents

This compound exhibits a range of solubilities across different organic solvents. The following table summarizes the available qualitative solubility data. It is important to note that the compound is moisture-sensitive and will slowly hydrolyze in the presence of water.[2][3]

| Solvent | Solubility |

| Methylene Chloride | Soluble[4] |

| Chloroform | Soluble[4][5] |

| Dichloromethane | Soluble[5] |

| Acetone | Soluble[4] |

| Toluene | Soluble[4] |

| Benzene | Soluble[4] |

| Tetrahydrofuran (THF) | Soluble |

| Methanol | Slightly Soluble[4] |

| Ethanol | Slightly Soluble[4] |

| Water | Insoluble (hydrolyzes) |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of this compound solubility in an organic solvent, adapted from established methodologies for organic compounds.[6][7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (≥95% purity)

-

Anhydrous organic solvent of choice (e.g., chloroform, dichloromethane, acetone)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL, and specify the temperature at which the measurement was conducted.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7144-08-3 [chemicalbook.com]

- 3. This compound CAS#: 7144-08-3 [m.chemicalbook.com]

- 4. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

Unveiling the Mesogenic Nature of Cholesteryl Chloroformate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the liquid crystalline properties of cholesteryl chloroformate, a crucial intermediate in the synthesis of a wide array of functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its thermal behavior and the experimental methodologies for its characterization.

This compound, a derivative of cholesterol, exhibits a thermotropic liquid crystalline phase, specifically a cholesteric phase. This behavior is attributed to the rigid steroidal backbone of the cholesterol moiety combined with the linear chloroformate group, which promotes the formation of an ordered, yet fluid, molecular arrangement upon heating. Understanding the precise nature of these liquid crystalline phases is paramount for its application in advanced materials, including liquid crystal displays, sensors, and drug delivery systems.

Physicochemical and Liquid Crystalline Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Upon heating, it undergoes phase transitions from a crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid. The key quantitative data regarding these transitions are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₄₅ClO₂ | [2] |

| Molecular Weight | 449.11 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point (Crystalline to Cholesteric) | 115-117 °C (literature), 117.8 °C | [3] |

| Clearing Point (Cholesteric to Isotropic) | 125.3 °C | |

| Enthalpy of Crystalline to Cholesteric Transition (ΔH) | Data not available in search results | |

| Enthalpy of Cholesteric to Isotropic Transition (ΔH) | Data not available in search results | |

| Optical Activity [α]²⁷/D | -28° (c = 2 in chloroform) |

Experimental Protocols for Characterization

The characterization of the liquid crystalline properties of this compound relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the phase transition temperatures and the associated enthalpy changes of a material as it is heated or cooled.[4]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first transition, for example, at 50 °C.

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final clearing point, for instance, 150 °C.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a vital technique for the visual identification of liquid crystalline phases based on their unique textures and birefringence patterns.[4]

Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.

-

Heating Stage: Gently heat the slide on a calibrated hot stage.

-

Cover Slip: Place a cover slip over the molten sample to create a thin film.

-

Microscope Setup: Position the slide on the stage of a polarized light microscope equipped with crossed polarizers.

-

Observation:

-

Slowly heat the sample while observing the changes in texture through the eyepiece.

-

As the sample melts, the transition from the crystalline solid to the cholesteric phase will be observed. The cholesteric phase will exhibit a characteristic texture, often a "focal conic" or "planar" texture.

-

Upon further heating, the sample will transition to the isotropic liquid phase, which appears completely dark between the crossed polarizers.

-

Record the temperatures at which these textural changes occur.

-

The observations can be repeated upon cooling to observe the reverse transitions.

-

Experimental Workflow

The logical flow of experiments for characterizing the liquid crystalline properties of this compound is depicted in the following diagram.

Signaling Pathways and Logical Relationships

The transition between the different phases of this compound is governed by temperature, which dictates the degree of molecular order. This relationship can be visualized as a simple signaling pathway.

This technical guide provides a foundational understanding of the liquid crystalline properties of this compound. The presented data and experimental protocols are intended to aid researchers in the further exploration and application of this versatile compound in the development of novel materials and technologies.

References

An In-depth Technical Guide to the Key Functional Groups of Cholesteryl Chloroformate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesteryl chloroformate is a pivotal cholesterol derivative widely employed in the synthesis of advanced materials and bioconjugates. Its unique molecular architecture is defined by three principal functional regions: a highly reactive chloroformate group, a rigid and bulky cholesteryl backbone, and a strategically located alkene double bond. The interplay between the electrophilic reactivity of the chloroformate headgroup and the physicochemical properties imparted by the steroidal body makes this molecule a versatile building block in fields ranging from liquid crystal technology to targeted drug delivery systems. This guide provides a detailed examination of these functional groups, supported by quantitative data, experimental protocols, and logical diagrams to facilitate its application in research and development.

Core Functional Groups

The chemical behavior and utility of this compound are dictated by three main functional groups, each contributing distinct properties to the molecule.

-

The Chloroformate Group (-O-CO-Cl): This is the primary site of chemical reactivity. As an acyl chloride derivative, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, facilitating efficient nucleophilic acyl substitution reactions. This allows for the covalent attachment of the cholesterol moiety to a vast array of molecules.[1]

-

The Cholesteryl Moiety: This large, hydrophobic, and rigid steroidal backbone is the defining structural feature. It consists of a tetracyclic system and an eight-carbon side chain. This moiety imparts significant steric hindrance around the C-3 position where the chloroformate is attached.[1] Furthermore, its inherent hydrophobicity is crucial for inducing self-assembly in amphiphilic derivatives, making it a cornerstone for creating liposomes, nanoparticles, and other drug delivery vehicles.[1]

-

The Alkene Group (C5=C6): The carbon-carbon double bond within the second ring of the steroid nucleus is a site of potential secondary reactivity (e.g., oxidation, addition reactions). Spectroscopically, it provides a clear diagnostic signal in NMR spectra.

Below is a diagram illustrating the molecular structure and the distinct functional regions.

Quantitative Data

The physicochemical and spectroscopic properties of this compound are summarized below for reference.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₅ClO₂ |

| Molecular Weight | 449.11 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 116-120 °C |

| Optical Rotation [α]D | -28° (c=2 in Chloroform, 27°C) |

| CAS Number | 7144-08-3[1] |

Spectroscopic Data

The following tables outline the key spectroscopic signatures for the functional groups in this compound.

Table 1: Infrared (IR) Spectroscopy

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Chloroformate | C=O Stretch | 1775 - 1790 | Strong |

| Chloroformate | C-O Stretch | 1150 - 1170 | Strong |

| Alkene | =C-H Stretch | 3030 - 3050 | Medium |

| Alkene | C=C Stretch | ~1670 | Medium-Weak |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C6-H (Alkenyl) | ~5.36[2] | Singlet / Narrow Multiplet |

| C3-H (Oxycyclohexyl) | ~4.48[2] | Multiplet |

| Steroid & Side Chain Protons | 0.65 - 2.40 | Multiple Multiplets |

| C18-H₃ (Angular Methyl) | ~0.68 | Singlet |

| C19-H₃ (Angular Methyl) | ~1.02 | Singlet |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz, Estimated)

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C=O (Chloroformate) | ~150-155 |

| C5 (Alkene) | ~139-141 |

| C6 (Alkene) | ~122-124 |

| C3 (Ester-linked) | ~80-82 |

| C18 (Angular Methyl) | ~12 |

| C19 (Angular Methyl) | ~19 |

| Steroid & Side Chain Carbons | 10 - 60 |

Key Reactions and Experimental Protocols

The primary utility of this compound is its reaction with nucleophiles to form stable derivatives. The most common reaction is the formation of carbamates via reaction with primary or secondary amines.

General Reaction: Carbamate (B1207046) Synthesis

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of a stable carbamate linkage.

Detailed Experimental Protocol: Synthesis of a Cholesteryl Carbamate Derivative

This protocol is a representative example for the synthesis of cholesteryl carbamate derivatives.

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Base: Triethylamine (B128534) (Et₃N, 1.2 equivalents) or 4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard work-up and purification reagents (water, silica (B1680970) gel, appropriate eluents).

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.

-

Addition of Reagent: Dissolve this compound (1.0 eq.) in a separate flask containing anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes before removing the ice bath. Let the reaction proceed at room temperature for 12-24 hours.

-

Work-up: Upon completion (as monitored by TLC), transfer the reaction mixture to a separatory funnel. Wash sequentially with water (3 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to obtain the pure cholesteryl carbamate derivative.

Conclusion

This compound is a uniquely functionalized molecule whose utility is derived from the distinct roles of its constituent parts. The chloroformate group provides a reactive handle for covalent modification, the alkene a site for potential secondary reactions, and the cholesteryl body a means to introduce hydrophobicity, steric bulk, and biocompatibility. A thorough understanding of these functional groups, supported by the quantitative and procedural data herein, is essential for leveraging this reagent to its full potential in the design and synthesis of novel functional materials and therapeutic agents.

References

An In-depth Technical Guide to Cholesteryl Chloroformate (CAS Number: 7144-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl chloroformate, with the CAS number 7144-08-3, is a crucial cholesterol derivative extensively utilized in organic synthesis and the development of advanced materials.[1][2][] Its unique structure, combining the rigid and biocompatible cholesterol scaffold with a highly reactive chloroformate group, makes it a versatile reagent for introducing the cholesteryl moiety into a wide array of molecules.[1][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of novel compounds, drug delivery systems, and liquid crystals. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a white crystalline solid that also exhibits liquid crystal properties.[1] It is soluble in various organic solvents such as dichloromethane, chloroform, acetone, toluene, and benzene, but only slightly soluble in methanol (B129727) and ethanol (B145695).[5] Due to the reactive nature of the chloroformate group, it is sensitive to moisture and should be handled under anhydrous conditions.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 7144-08-3 | [1] |

| Molecular Formula | C₂₈H₄₅ClO₂ | [6] |

| Molecular Weight | 449.11 g/mol | [1] |

| Appearance | White crystalline solid / Liquid crystal | [1] |

| Melting Point | 115-117 °C | [1] |

| Optical Activity | [α]²⁷/D −28° (c = 2 in chloroform) | [1] |

| Assay | ≥95% | [7][8] |

Reactivity and Core Applications

The chemical utility of this compound is dominated by the high electrophilicity of the carbonyl carbon in the chloroformate group, making it highly susceptible to nucleophilic attack.[1] This reactivity allows for the facile formation of stable covalent bonds with a variety of nucleophiles, most notably amines, alcohols, and thiols.

Reaction with Amines: Synthesis of Cholesteryl Carbamates

The reaction of this compound with primary and secondary amines is a cornerstone of its application, leading to the formation of stable N-substituted cholesteryl carbamates.[1][4] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's nitrogen atom attacks the chloroformate's carbonyl carbon, resulting in the displacement of the chloride ion.[1] These carbamate (B1207046) derivatives have found applications in liquid crystals, biomaterials, and as potential chemical sensors.[9][10]

A study detailing the synthesis of nine novel cholesteryl carbamate derivatives reported good to excellent yields, generally in the range of 70-90%, when the reaction was catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).[9] The use of DMAP was also shown to significantly reduce the reaction time from over 24 hours to 12 hours.[9] The highest yields were observed with secondary aliphatic amines.[9]

Table 2: Synthesis of Cholesteryl Carbamate Derivatives

| Amine/Amide Reactant | Product | Reported Yield (%) | Reference |

| Urea | Cholesteryl Carbamoyl Carbamate | 70-90 | [9] |

| Acetamide | Cholesteryl Acetyl Carbamate | 70-90 | [9] |

| Acrylamide | Cholesteryl Acryloyl Carbamate | 70-90 | [9] |

| Thiocarbazide | Cholesteryl Thiocarbazoyl Carbamate | 70-90 | [9] |

| 4-Methylthiosemicarbazide | Cholesteryl 4-Methylthiosemicarbazoyl Carbamate | 70-90 | [9] |

| Aniline | Cholesteryl Phenyl Carbamate | 70-90 | [9] |

| p-Methoxy Benzylamine | Cholesteryl p-Methoxybenzyl Carbamate | 70-90 | [9] |

| 4-Aminoquinaldine | Cholesteryl (4-Quinaldinyl) Carbamate | 70-90 | [9] |

| Piperidine | Cholesteryl Piperidine-1-carboxylate | 70-90 | [9] |

Applications in Drug Delivery and Bioconjugation

The biocompatibility of the cholesterol moiety makes this compound an attractive reagent for the development of drug delivery systems.[] By reacting it with polymers or drug molecules containing nucleophilic groups, cholesterol-containing nanoparticles, liposomes, and micelles can be formulated.[1][] These systems can enhance drug solubility, improve circulation times, and facilitate targeted delivery. For instance, this compound is used in the preparation of hydrophobized chitosan (B1678972) oligosaccharides, which have shown potential as efficient gene carriers.[][5] It also acts as an initiator in the polymerization of methyl methacrylate.[][5]

In the realm of bioconjugation, the reactivity of this compound with amine groups on proteins and peptides allows for the formation of stable carbamate linkages, enabling the creation of immunoconjugates and other functionalized biomolecules.[]

Role in Liquid Crystal Synthesis

This compound and its derivatives are well-known for their liquid crystalline properties.[10] The rigid, planar structure of the cholesterol core is conducive to the formation of ordered phases. By reacting this compound with various organic molecules, a diverse range of liquid crystals with tunable properties can be synthesized for applications in displays and sensors.[10][11]

Experimental Protocols

General Protocol for the Synthesis of Cholesteryl Carbamate Derivatives

This protocol is based on the synthesis of nine cholesteryl carbamate derivatives as described by Bujji et al.[9]

Materials:

-

This compound

-

Amine or amide of interest (e.g., urea, piperidine, etc.)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (B128534) (TEA)

-

Dry Dichloromethane (DCM)

-

Methanol

-

Chloroform

-

Silica (B1680970) gel (60-120 mesh)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine or amide in dry DCM.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 1.2 equivalents of triethylamine to the reaction mixture.

-

In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.

-

Slowly add the this compound solution to the amine/amide solution over a period of one hour at 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a methanol/chloroform mixture as the eluent to yield the pure cholesteryl carbamate derivative.

-

Characterize the final product using NMR and mass spectrometry.

Generalized Protocol for the Formulation of Cholesterol-Containing Lipid Nanoparticles

This protocol provides a general workflow for the formulation of lipid nanoparticles where a cholesteryl derivative, potentially synthesized from this compound, can be incorporated. This is a generalized procedure based on common methods for lipid nanoparticle formulation.

Materials:

-

Cholesteryl derivative (synthesized from this compound)

-

Phospholipid (e.g., DSPC, DOPE)

-

PEGylated lipid (e.g., DMG-PEG2000)

-

Ethanol (RNase-free)

-

Citrate (B86180) buffer (10 mM, pH 3)

-

Phosphate-buffered saline (PBS)

-

Active pharmaceutical ingredient (API) - e.g., mRNA, siRNA (if applicable)

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solutions: Dissolve the cholesteryl derivative, phospholipid, and PEGylated lipid in separate RNase-free tubes containing ethanol to create stock solutions of known concentrations.

-

Preparation of the Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A common ratio for lipid-like nanoparticles is approximately 50:10:38.5:1.5 (ionizable lipid/cholesteryl derivative:phospholipid:cholesterol helper lipid:PEG-lipid).

-

Preparation of the Aqueous Phase: If encapsulating a nucleic acid, dissolve the API in the citrate buffer.

-

Nanoparticle Formation using Microfluidics: a. Load the lipid mixture (in ethanol) into one syringe and the aqueous phase (with or without API) into another syringe. b. Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio and total flow rate. A typical ratio is 3:1 (aqueous:ethanolic). c. Initiate the flow to mix the two phases rapidly, leading to the self-assembly of the lipid nanoparticles.

-

Purification and Buffer Exchange: a. Dialyze the resulting nanoparticle suspension against PBS to remove the ethanol and raise the pH. b. Alternatively, use tangential flow filtration (TFF) for purification and concentration.

-

Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Assess the encapsulation efficiency of the API using an appropriate assay (e.g., RiboGreen assay for RNA). c. Visualize the nanoparticle morphology using transmission electron microscopy (TEM).

Visualizations

Signaling Pathway

This compound derivatives have been noted to interact with components of the immune system. One such interaction involves the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response.[2] The following diagram illustrates the major components and flow of the TLR4 signaling cascade.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving this compound.

References

- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]

- 2. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound 95 7144-08-3 [sigmaaldrich.com]

- 9. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and investigation of new cholesteryl carbamate-based liquid crystals | springerprofessional.de [springerprofessional.de]

- 11. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Cholesteryl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cholesteryl chloroformate, a critical area of study for researchers and professionals involved in the development of cholesterol-based drug delivery systems and other advanced materials. Understanding the thermal stability and decomposition pathways of this key intermediate is paramount for ensuring the quality, safety, and efficacy of final products. This document summarizes key quantitative data, details experimental protocols, and visualizes the reaction mechanism.

Executive Summary

This compound is a vital reagent in organic synthesis, enabling the covalent attachment of the cholesterol moiety to various molecules, thereby imparting unique physicochemical properties. Its thermal stability is a crucial parameter, particularly in manufacturing processes that may involve elevated temperatures. The thermal decomposition of this compound, when heated, primarily yields cholesteryl chloride, carbon dioxide, and hydrogen chloride, alongside other byproducts. This guide delves into the specifics of this process, providing available quantitative data and a plausible mechanistic pathway.

Quantitative Data on Thermal Decomposition

The following tables summarize the available quantitative data on the thermal decomposition of this compound. It is important to note that detailed kinetic studies and exhaustive product quantification for the direct pyrolysis of this compound are not extensively reported in the peer-reviewed literature.

Table 1: Products of Thermal Decomposition of this compound

| Product | Yield | Method of Identification | Reference |

| Carbon Dioxide (CO₂) | Quantitative | Not specified | [1] |

| Hydrogen Chloride (HCl) | ~20% | Not specified | [1] |

| Cholesteryl Chloride | Not specified | Chromatography on alumina | [1] |

| Unsaturated Hydrocarbons | Not specified | Not identified | [1] |

Table 2: Thermal Analysis Data for this compound

| Parameter | Value | Analytical Method | Reference |

| Decomposition Temperature | Data not available in searched literature | Thermogravimetric Analysis (TGA) | [2] (Mentioned but no data provided) |

| Mass Loss Profile | Data not available in searched literature | Thermogravimetric Analysis (TGA) | [2] (Mentioned but no data provided) |

Note: The lack of specific decomposition temperature and mass loss data from Thermogravimetric Analysis (TGA) in the public domain is a notable gap in the characterization of this compound's thermal properties.

Proposed Mechanism of Thermal Decomposition

The thermal decomposition of alkyl chloroformates can proceed through several mechanisms. For this compound, a plausible pathway involves an initial intramolecular rearrangement to form cholesteryl chloride and carbon dioxide. The formation of hydrogen chloride and unsaturated hydrocarbons suggests a subsequent elimination reaction from the cholesterol backbone at elevated temperatures.

Signaling Pathway Diagram

The following diagram illustrates the proposed primary decomposition pathway of this compound.

Caption: Proposed mechanism for the thermal decomposition of this compound.

Detailed Experimental Protocols

Pyrolysis of this compound

Objective: To thermally decompose this compound and collect the resulting products for analysis.

Materials:

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Tube furnace with temperature controller

-

Quartz or Pyrex reaction tube

-

Gas dispersion tube

-

Cold traps (e.g., Dewar condensers with dry ice/acetone slurry)

-

Gas-tight syringes

-

Schlenk line or similar inert atmosphere setup

-

Appropriate glassware for product collection and analysis

Procedure:

-

Apparatus Setup:

-

Assemble the pyrolysis apparatus consisting of a quartz or Pyrex tube placed within a tube furnace.

-

Connect the inlet of the tube to an inert gas supply with a flow meter.

-

Connect the outlet of the tube to a series of cold traps to collect condensable products. The final trap should be vented to a fume hood.

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound into a combustion boat.

-

Place the boat in the center of the reaction tube.

-

-

Inert Atmosphere Purge:

-

Seal the reaction tube and purge the entire system with a slow stream of inert gas for at least 30 minutes to remove all oxygen.

-

-

Thermal Decomposition:

-

Set the furnace temperature controller to 150°C.

-

Once the temperature has stabilized, begin heating the sample.

-

Maintain a slow, steady flow of the inert gas to carry the volatile decomposition products through the cold traps.

-

Continue heating for a predetermined time to ensure complete decomposition. The 1953 study does not specify the duration.[1]

-

-

Product Collection:

-

Gaseous products (e.g., CO₂, HCl) can be sampled from the gas stream using a gas-tight syringe for analysis (e.g., GC-TCD, GC-MS).

-

Liquid/solid condensates will collect in the cold traps. After the reaction is complete and the apparatus has cooled to room temperature, the traps can be carefully removed and the contents analyzed.

-

The non-volatile residue remaining in the combustion boat can be collected and analyzed.

-

Product Analysis Workflow

The following workflow outlines the analytical procedures for identifying and quantifying the decomposition products.

Caption: Workflow for the analysis of thermal decomposition products.

Safety Considerations

This compound is a corrosive solid that is sensitive to moisture. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The thermal decomposition process generates corrosive hydrogen chloride gas, which requires careful handling and neutralization.

Conclusion